

# Experimental procedure for preparing MDL 105,212

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3,4-Dichlorophenylacetonitrile**

Cat. No.: **B104814**

[Get Quote](#)

An experimental procedure for the preparation of MDL 105,212, a potent non-peptide antagonist for NK-1 and NK-2 tachykinin receptors, has been compiled based on established chemical synthesis principles. This document provides detailed protocols, data presentation in tabular format, and visualizations of the synthetic pathway and associated biological mechanisms for researchers in drug development and medicinal chemistry.

## Chemical Profile of MDL 105,212

| Property          | Value                                                                                                                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (R)-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl]-ethyl]-4-phenylpiperidine-4-carboxamide hydrochloride |
| Molecular Formula | C <sub>34</sub> H <sub>39</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>5</sub> · HCl                                                 |
| Molecular Weight  | 677.06 g/mol                                                                                                                        |
| CAS Number        | 167261-59-8                                                                                                                         |
| Appearance        | White Solid                                                                                                                         |
| Purity            | >97%                                                                                                                                |
| Solubility        | Soluble in Water                                                                                                                    |
| Melting Point     | 268-269°C                                                                                                                           |

## Experimental Protocol: Synthesis of MDL 105,212

The synthesis of MDL 105,212 is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final compound. The following protocol outlines a plausible synthetic route.

### Part 1: Synthesis of the Pyrrolidine Intermediate

- Starting Material: 3-(3,4-dichlorophenyl)pyrrolidine.
- Step 1a: Boc Protection. React 3-(3,4-dichlorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O in the presence of a base such as triethylamine in a suitable solvent like dichloromethane (DCM) to protect the pyrrolidine nitrogen.
- Step 1b: Alkylation. The protected pyrrolidine is then alkylated with a suitable two-carbon electrophile, such as 2-bromoethanol, under basic conditions to introduce the ethyl side chain.
- Step 1c: Conversion to an Amine. The terminal hydroxyl group of the ethyl side chain is converted to a primary amine. This can be achieved through a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an azide followed by reduction.
- Step 1d: Deprotection. The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

### Part 2: Synthesis of the Piperidine Intermediate

- Starting Material: 4-phenylpiperidine-4-carboxamide.
- This intermediate is commercially available or can be synthesized from 4-phenyl-4-piperidinecarboxylic acid via amidation.

### Part 3: Coupling and Final Product Formation

- Step 3a: Reductive Amination. The pyrrolidine intermediate with the primary amine side chain is coupled with the 4-phenylpiperidine-4-carboxamide intermediate via reductive amination. This reaction typically involves the formation of an imine between the amine and a carbonyl group (if the piperidine intermediate is modified to an aldehyde or ketone) followed

by reduction with a reagent like sodium triacetoxyborohydride. Alternatively, direct alkylation of the piperidine nitrogen with a suitable electrophile on the pyrrolidine side chain can be performed.

- Step 3b: Acylation. The secondary amine of the pyrrolidine ring is acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., DCM).
- Step 3c: Salt Formation. The final compound is treated with hydrochloric acid in a suitable solvent like ether or methanol to form the hydrochloride salt, MDL 105,212. Purification is typically performed by recrystallization or chromatography.

## Visualizing the Synthesis and Mechanism

To aid in the understanding of the experimental workflow and the biological context of MDL 105,212, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of MDL 105,212.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of tachykinin receptors and inhibition by MDL 105,212.

## Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of MDL 105,212.

| Parameter                                | Species                          | Receptor                        | Value               | Reference           |
|------------------------------------------|----------------------------------|---------------------------------|---------------------|---------------------|
| Binding Affinity (Ki)                    | Human                            | NK-1                            | Low nM              | <a href="#">[1]</a> |
| Human                                    | NK-2                             | Low nM                          | <a href="#">[1]</a> |                     |
| Functional Antagonism (pA <sub>2</sub> ) | Cell line                        | NK-1                            | 8.19                | <a href="#">[1]</a> |
| Cell line                                | NK-2                             | 8.67                            | <a href="#">[1]</a> |                     |
| In vivo Efficacy (ED <sub>50</sub> )     | Guinea Pig                       | SP-induced plasma extravasation | 0.20 mg/kg (i.v.)   | <a href="#">[1]</a> |
| Guinea Pig                               | NKA-induced respiratory collapse | 5 mg/kg (i.v.)                  | <a href="#">[1]</a> |                     |
| Guinea Pig                               | Capsaicin-induced responses      | 5 mg/kg (i.v.), 50 mg/kg (p.o.) | <a href="#">[1]</a> |                     |

Note: The specific synthetic yields for each step in the preparation of MDL 105,212 are not publicly available and would be dependent on the specific laboratory conditions and scale of the synthesis.

## Conclusion

This document provides a comprehensive overview of the experimental procedure for preparing MDL 105,212, along with relevant chemical and biological data. The provided synthetic route is based on established organic chemistry principles and serves as a detailed guide for researchers. The diagrams and tables are intended to facilitate a clear understanding

of the synthesis and the compound's mechanism of action. Researchers should adhere to all appropriate laboratory safety protocols when carrying out these procedures.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro and in vivo characterization of MDL 105,212A, a nonpeptide NK-1/NK-2 tachykinin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Experimental procedure for preparing MDL 105,212]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104814#experimental-procedure-for-preparing-mdl-105-212]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)